Nicotinamide Riboside Triflate
Overview
Description
Nicotinamide Riboside Triflate is a derivative of Nicotinamide Riboside, a form of vitamin B3. It is an intermediate in the biosynthetic pathway by which Nicotinamide is converted into Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . This compound has garnered significant attention due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinamide Riboside Triflate typically involves the triflation of Nicotinamide Riboside. One common method includes the reaction of Nicotinamide Riboside with triflic anhydride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide Riboside Triflate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form Nicotinamide Riboside.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: The major products are substituted Nicotinamide Riboside derivatives.
Reduction Reactions: The major product is Nicotinamide Riboside.
Scientific Research Applications
Nicotinamide Riboside Triflate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various Nicotinamide Riboside derivatives.
Biology: It is studied for its role in cellular metabolism and its potential to enhance NAD+ levels.
Mechanism of Action
Nicotinamide Riboside Triflate exerts its effects by increasing the levels of NAD+ in cells. NAD+ is a crucial coenzyme involved in redox reactions, playing a key role in energy metabolism and mitochondrial function. It also participates in non-redox reactions, such as signaling pathways and DNA repair . The compound is converted into Nicotinamide Riboside, which is then phosphorylated to form Nicotinamide Mononucleotide (NMN) and subsequently NAD+ .
Comparison with Similar Compounds
Nicotinamide Riboside Chloride: Another derivative of Nicotinamide Riboside, used as a dietary supplement.
Nicotinamide Mononucleotide: A direct precursor to NAD+, also studied for its potential health benefits.
Uniqueness: Nicotinamide Riboside Triflate is unique due to its triflate group, which makes it a versatile intermediate for further chemical modifications. This allows for the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWRNTDQENDMQK-IVOJBTPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462505 | |
Record name | Ribosylnicotinamide Triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445489-49-6 | |
Record name | Ribosylnicotinamide Triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.